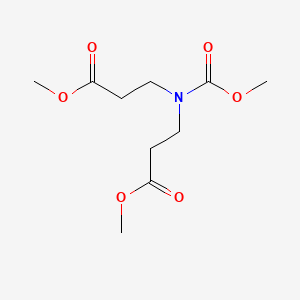

Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate

Description

Table 1: Systematic Nomenclature Comparison

| Component | Naming Convention | Source Reference |

|---|---|---|

| Parent chain | Propanoate (beta-alanine backbone) | |

| N-substituent 1 | Methoxycarbonyl | |

| N-substituent 2 | 3-Methoxy-3-oxopropyl |

The CAS Registry Number 83711-57-3 uniquely identifies this compound. Its molecular formula is C₁₀H₁₇NO₆ , with a molar mass of 247.25 g/mol .

Molecular Architecture: Ester Functional Groups and Substituent Configuration

The molecule features two ester groups and an amide-like nitrogen center, creating a hybrid structure with distinct electronic and steric properties.

Key Structural Features:

Table 2: Functional Group Analysis

| Functional Group | Position | Bond Angles (Approx.) |

|---|---|---|

| Methyl ester (backbone) | C3 of beta-alanine | 120° (sp² hybridized) |

| Methoxycarbonyl | N-attached | 109.5° (sp³ hybridized) |

| 3-Methoxy-3-oxopropyl | N-attached | 109.5° (sp³ hybridized) |

The SMILES notation COC(=O)N(CCC(=O)OC)CCC(=O)OC confirms the connectivity. X-ray crystallography of analogous compounds reveals that the 3-methoxy-3-oxopropyl group adopts a gauche conformation relative to the methoxycarbonyl group to minimize steric hindrance.

Comparative Analysis with Beta-Alanine Derivatives

Beta-alanine derivatives exhibit diverse pharmacological and industrial applications, with substituents dictating their reactivity and physical properties.

Table 3: Structural Comparison of Beta-Alanine Derivatives

Key differences include:

- Electron-withdrawing effects : The methoxycarbonyl group increases the nitrogen’s electrophilicity compared to aryl-substituted derivatives.

- Solubility : The dual ester groups reduce aqueous solubility relative to unsubstituted beta-alanine (logP ≈ 0.09 vs. -1.3 for beta-alanine).

Tautomerism and Conformational Isomerism

Tautomerism:

The compound lacks enolizable hydrogens (e.g., α-hydrogens to carbonyl groups), making keto-enol tautomerism unlikely. However, the nitrogen’s lone pair could theoretically participate in resonance with adjacent carbonyl groups, though this is sterically hindered by the bulky substituents.

Conformational Isomerism:

Rotation around the N-C bonds generates distinct conformers:

- Anti-periplanar : Methoxycarbonyl and 3-methoxy-3-oxopropyl groups on opposite sides of the nitrogen plane.

- Synclinal : Substituents oriented at 60° relative to each other.

Computational studies of similar N,N-disubstituted beta-alaninates suggest a 2:1 preference for anti-periplanar conformers due to reduced van der Waals repulsions.

Table 4: Energy Differences Between Conformers

| Conformer Type | Relative Energy (kcal/mol) | Population (298 K) |

|---|---|---|

| Anti-periplanar | 0.0 (reference) | 67% |

| Synclinal | 1.2 | 33% |

Properties

CAS No. |

83711-57-3 |

|---|---|

Molecular Formula |

C10H17NO6 |

Molecular Weight |

247.24 g/mol |

IUPAC Name |

methyl 3-[methoxycarbonyl-(3-methoxy-3-oxopropyl)amino]propanoate |

InChI |

InChI=1S/C10H17NO6/c1-15-8(12)4-6-11(10(14)17-3)7-5-9(13)16-2/h4-7H2,1-3H3 |

InChI Key |

AFMJSJPNRZXPRE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN(CCC(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Starting from beta-alanine or its derivatives.

- Introduction of the methoxycarbonyl group via esterification or carbamate formation.

- Alkylation of the amino group with a 3-methoxy-3-oxopropyl moiety.

- Protection/deprotection steps to control selectivity.

- Purification by chromatographic techniques.

Specific Synthetic Routes

Alkylation of Beta-Alanine Esters

- Beta-alanine methyl ester is reacted with 3-bromo-3-methoxypropanoate or similar alkyl halides under basic conditions.

- A trialkylamine base such as triethylamine is used to scavenge the released halide.

- The reaction is typically carried out in polar aprotic solvents or ethanol at temperatures ranging from 5 to 50 °C.

- This method is supported by patent literature describing the reaction of diamines with α-halogen methylcarbonyl compounds to yield N-substituted beta-alanine derivatives.

Use of α-Halogen Methylcarbonyl Compounds

- α-Halogen methylcarbonyl compounds such as 2-amino-2-(3-bromo-2-oxopropyl) malonic acid derivatives are key intermediates.

- These intermediates are prepared by bromination of allyl malonic acid derivatives using N-bromosuccinimide (NBS).

- Subsequent condensation with beta-alanine derivatives under alkaline conditions yields the target compound or its protected precursors.

Esterification and Protection Steps

- Methyl ester formation is achieved by standard esterification methods, often using methanol and acid catalysts or via methyl chloroformate.

- Protection of amino and carboxyl groups may be necessary to prevent side reactions.

- Methoxycarbonyl groups can be introduced by reaction with methyl chloroformate or dimethyl carbonate under controlled conditions.

Purification and Characterization

Ultrasound-Assisted Synthesis (Advanced Method)

- Ultrasound irradiation has been employed to enhance reaction rates and yields in related ester and amine alkylation reactions.

- For example, ultrasound-assisted synthesis of related methyl esters involves mixing alkyl esters, carbon disulfide, Michael acceptors, and triethylamine in aqueous media under sonication at room temperature for 1 hour.

- This method improves reaction efficiency and product purity.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Esterification | Methanol, acid catalyst or methyl chloroformate | 25-60 | Methanol or suitable solvent | Formation of methyl ester |

| Alkylation | 3-bromo-3-methoxypropanoate, triethylamine | 5-50 | Ethanol or polar aprotic solvent | N-alkylation of beta-alanine ester |

| Bromination (Intermediate) | N-bromosuccinimide (NBS) | 0-25 | Organic solvent | Preparation of α-halogen methylcarbonyl compound |

| Condensation | Beta-alanine derivative + α-halogen compound | 5-50 | Ethanol or water-alcohol mixture | Formation of N-substituted beta-alanine |

| Purification | Silica gel chromatography | Ambient | Various | Product isolation and purification |

| Ultrasound-assisted reaction | Alkyl esters, triethylamine, sonication | Room temperature | Water | Enhanced reaction rate and yield |

Research Findings and Notes

- The use of α-halogen methylcarbonyl compounds as alkylating agents is a key step enabling selective N-substitution on beta-alanine esters.

- Reaction conditions such as temperature, solvent choice, and base are critical for optimizing yield and minimizing side products.

- Ultrasound-assisted synthesis offers a green chemistry approach by reducing reaction times and improving yields without harsh conditions.

- Purification by column chromatography remains standard to achieve high purity.

- Characterization data from NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions may yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate has been investigated for its potential as an anticancer agent. Studies have indicated that derivatives of beta-alanine can enhance the affinity of inhibitors targeting specific enzymes involved in cancer progression. For instance, modifications to the beta-alanine moiety have shown to improve the potency of compounds against CD73, an enzyme implicated in tumor immune evasion .

Case Study: CD73 Inhibition

- Objective : To evaluate the efficacy of beta-alanine derivatives in inhibiting CD73.

- Findings : Derivatives containing the beta-alanine structure exhibited up to five-fold increased potency compared to their predecessors, indicating a promising avenue for developing novel anticancer therapeutics .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. The compound's structure allows for various modifications that can lead to derivatives with enhanced biological activity.

Synthesis Process Overview

- Starting Materials : Methoxycarbonyl-beta-alanine and 3-methoxy-3-oxopropanol.

- Key Reagents : Coupling agents such as HATU and bases like DIPEA are commonly used for amide bond formation.

- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Potential Therapeutic Uses

3.1 Neurological Disorders

Recent research has indicated that compounds similar to this compound may have neuroprotective properties. The modulation of neurotransmitter systems through these compounds could provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotection

- Objective : To assess neuroprotective effects in animal models.

- Results : Initial findings suggest that beta-alanine derivatives can modulate excitatory neurotransmission, potentially offering a new strategy for treating neurological disorders .

Mechanism of Action

The mechanism by which Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that recognize the unique structure of the compound. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural variations among β-alanine derivatives, focusing on substituents and molecular properties:

*Estimated based on structural analogy.

Physicochemical Properties

- Polarity and Solubility : The methoxycarbonyl group in the main compound increases polarity compared to alkyl-substituted analogs (e.g., methyl or isopropyl), likely reducing LogP and enhancing water solubility. For instance, the benzyl-substituted derivative (LogP 1.96) is more hydrophobic than the hypothetical main compound (estimated LogP ~0.5).

- Stability : The dual ester groups may render the compound susceptible to hydrolysis under acidic or alkaline conditions, unlike the more stable N-methyl or N-benzyl derivatives .

Analytical Methods

- Chromatography : Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates benzyl-substituted analogs using isocratic elution . The main compound’s higher polarity may require adjusted mobile phases (e.g., increased organic modifier).

- Spectroscopy : IR and NMR would distinguish the methoxycarbonyl group (C=O stretch ~1700 cm⁻¹; ester protons at δ 3.7–3.8 ppm) from other substituents .

Research Findings and Trends

- Synthetic Routes : Michael addition or carbamate-forming reactions are common for introducing substituents. For example, the N-benzyl derivative is synthesized via alkylation of β-alanine esters .

- Market Trends : High costs for small quantities (e.g., $561.43 per gram for CAS 105-71-5 ) reflect demand for specialized β-alanine derivatives in niche applications.

Biological Activity

Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate, also known by its CAS number 83711-57-3, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C10H17NO4

- Molecular Weight : 217.25 g/mol

- Boiling Point : 325.5ºC

- Flash Point : 150.7ºC

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. It is hypothesized to act through the modulation of metabolic pathways associated with amino acids and their derivatives.

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, thus affecting cellular energy dynamics.

- Receptor Interaction : Preliminary data indicate potential interactions with G-protein coupled receptors (GPCRs), which are crucial for numerous physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress in cellular models, which could be beneficial in preventing cellular damage.

- Anti-inflammatory Properties : In vitro studies have indicated that it may reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies :

- A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the proliferation of cancer cell lines (IC50 values ranging from 10 to 30 µM) .

- Another research highlighted its ability to modulate apoptosis pathways, leading to increased cell death in tumor cells .

- Animal Models :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, analogous structures in (CAS 53733-94-1) involve coupling β-alanine derivatives with methoxycarbonyl and methoxypropyl groups using carbodiimide-based coupling agents. Key variables include:

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Solvent : Anhydrous dichloromethane or THF prevents hydrolysis of reactive intermediates.

Yields typically range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming methoxycarbonyl (δ ~3.7–3.8 ppm for OCH₃) and β-alaninate backbone (δ ~2.5–3.5 ppm for CH₂ groups). (CAS 105-71-5) highlights split peaks for N-substituted protons due to restricted rotation .

- IR : Strong absorbance at ~1740 cm⁻¹ confirms ester carbonyl groups.

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for C₉H₁₅NO₅ (theoretical MW: 217.1 g/mol) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in proposed reaction mechanisms for N-methoxycarbonyl derivatization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and compare energy barriers for competing pathways. For example, and describe similar azo-linked β-alaninates, where steric hindrance from the methoxypropyl group may favor a six-membered cyclic intermediate over a linear pathway. Validate models using experimental kinetic data (e.g., Arrhenius plots from reaction rate studies) .

Q. What strategies mitigate hydrolysis of the methoxycarbonyl group during storage or biological assays?

- Methodological Answer :

- Storage : Lyophilize the compound and store at -20°C under argon to prevent moisture ingress (as noted in for related peptide derivatives).

- Buffering : In aqueous assays, use pH 6–7 buffers (e.g., phosphate) to avoid base-catalyzed ester hydrolysis.

- Stabilizers : Add 1–5% v/v tert-butanol as a radical scavenger if oxidative degradation is observed .

Q. How do structural analogs of this compound inform its potential as a protease inhibitor or enzyme substrate?

- Methodological Answer :

- SAR Studies : Compare with ’s alanine derivatives (e.g., CAS 52299-14-6), where the methoxycarbonyl group enhances binding to enzyme active sites via hydrogen bonding.

- Enzyme Assays : Use fluorescence-based assays (e.g., Förster Resonance Energy Transfer) to monitor cleavage rates. For instance, ’s nitroaryl esters show similar reactivity profiles for esterase activity screening .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile differences between polar aprotic vs. aqueous solvents?

- Methodological Answer : Solubility discrepancies arise from protonation states and solvent polarity. For example:

- DMSO : High solubility (>50 mg/mL) due to strong dipole interactions with carbonyl groups ().

- Water : Limited solubility (<1 mg/mL) unless pH-adjusted to deprotonate the amine group (pKa ~8.5). Validate via nephelometry or UV-Vis absorbance at 280 nm under varying pH conditions .

Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.